3-Chloro-5-nitrobenzotrifluoride
Description
Contextualization of Halogenated Nitrobenzotrifluorides in Modern Chemical Synthesis
Halogenated nitrobenzotrifluorides are a class of compounds that serve as crucial building blocks in modern chemical synthesis. The presence of the trifluoromethyl group, a common motif in many pharmaceuticals and agrochemicals, along with the reactive nitro and chloro groups, allows for a wide range of chemical transformations. These compounds are often employed as starting materials or key intermediates in the synthesis of more complex molecules. For instance, the nitro group can be readily reduced to an amine, which can then undergo a variety of reactions to form new carbon-nitrogen bonds. The chlorine atom can be displaced through nucleophilic aromatic substitution, providing another avenue for molecular elaboration.
Research Significance of 3-Chloro-5-nitrobenzotrifluoride (B1630461) in Interdisciplinary Studies
The research significance of this compound and related compounds extends beyond pure organic synthesis and into interdisciplinary fields such as medicinal chemistry and materials science. While specific studies on this compound are not extensively documented in publicly available literature, the broader class of halogenated nitroaromatic compounds is of significant interest.
In medicinal chemistry, the introduction of halogen atoms and nitro groups into organic molecules can profoundly influence their biological activity. These groups can affect a compound's lipophilicity, metabolic stability, and ability to interact with biological targets. Therefore, compounds like this compound are explored as scaffolds for the development of new therapeutic agents.
In the field of agrochemicals, many herbicides and pesticides contain halogenated nitroaromatic moieties. These functional groups are often essential for the compound's desired biological effect on target organisms. As such, this compound represents a potential precursor for the synthesis of novel crop protection agents.
Scope and Objectives of Academic Inquiry into the Compound
Academic inquiry into this compound and its analogues is driven by several key objectives. A primary goal is the development of efficient and scalable synthetic routes to these compounds. One documented synthesis of this compound starts from 4-amino-3-chloro-5-nitro-benzotrifluoride. chemicalbook.com This starting material is treated with sulfuric acid and sodium nitrite (B80452) in ethanol (B145695) to yield the desired product. chemicalbook.com
Another objective of academic research is to explore the reactivity of these molecules and to utilize them in the synthesis of novel chemical entities. This includes investigating the selective transformation of the nitro and chloro groups to introduce new functionalities and build molecular complexity.
Furthermore, a significant aim is to evaluate the potential applications of the resulting compounds in various fields. This involves screening for biological activity in the context of drug discovery and agrochemical research, as well as assessing their properties for potential use in the development of new materials.
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-nitro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-5-1-4(7(9,10)11)2-6(3-5)12(13)14/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXCQTAELHSNAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00988551 | |
| Record name | 1-Chloro-3-nitro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00988551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68849-24-1 | |
| Record name | 1-Chloro-3-nitro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00988551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Strategic Preparation of 3 Chloro 5 Nitrobenzotrifluoride
Established Synthetic Routes and Reaction Conditions
Established methods for synthesizing 3-Chloro-5-nitrobenzotrifluoride (B1630461) often involve multi-step processes starting from substituted benzotrifluoride (B45747) precursors. These routes are designed to overcome the challenges of directing substituents to the desired meta-positions relative to the trifluoromethyl group.
Precursor-Based Syntheses from Aminobenzotrifluorides
A common and effective strategy involves the deamination of an appropriately substituted aminobenzotrifluoride. This method leverages the Sandmeyer reaction or related transformations to replace an amino group with a hydrogen atom after the other substituents (chloro and nitro groups) have been installed in the correct positions.
One documented synthesis starts with 4-amino-3-chloro-5-nitro-benzotrifluoride. The amino group is removed via diazotization followed by a reduction step. In this procedure, the starting amine is treated with sodium nitrite (B80452) in the presence of sulfuric acid and ethanol (B145695). The ethanol acts as the reducing agent for the diazonium salt, replacing it with a hydrogen atom to yield the final product. The reaction is typically performed at an elevated temperature to facilitate the decomposition of the diazonium intermediate and the evolution of nitrogen gas.
| Parameter | Condition |
| Starting Material | 4-amino-3-chloro-5-nitro-benzotrifluoride |
| Reagents | 96% Sulfuric Acid, Ethanol, Sodium Nitrite |
| Temperature | 75 °C |
| Key Transformation | Diazotization of the amino group followed by reductive deamination |
| Work-up | Extraction with diethyl ether, washing, and column chromatography |
Table 1: Reaction conditions for the synthesis of this compound from an aminobenzotrifluoride precursor.
Sequential Halogenation and Nitration Approaches
Synthesizing this compound through sequential halogenation and nitration of benzotrifluoride presents significant regioselectivity challenges. The trifluoromethyl group (-CF₃) is a deactivating and meta-directing substituent for electrophilic aromatic substitution. Therefore, the direct nitration of benzotrifluoride primarily yields 3-nitrobenzotrifluoride (B1630513).
The subsequent chlorination of 3-nitrobenzotrifluoride must be carefully controlled to achieve substitution at the C-5 position. Both the nitro and trifluoromethyl groups direct incoming electrophiles to the C-5 position, but other isomers can form. The nitration of alkyl-substituted benzotrifluoride compounds, for instance, often results in a mixture of 2-nitro, 4-nitro, and 6-nitro isomers, highlighting the difficulty in controlling the position of substitution. nih.gov Achieving high yields of the desired 3-chloro-5-nitro isomer via this sequential route is difficult without specific catalytic systems or directing groups that favor this specific substitution pattern.
Mechanistic Studies of Halo-Denitration Processes in Vapor and Liquid Phases
Halo-denitration, the replacement of a nitro group with a halogen, is a powerful but aggressive method for synthesizing halogenated aromatic compounds. This process can be conducted in either the liquid or vapor phase, typically requiring high temperatures and sometimes catalysts.
Vapor-phase chloro-denitration is carried out at temperatures ranging from 200°C to 450°C. google.com This method has been shown to be effective for some substituted fluoronitrobenzenes, but its applicability to a wide range of substituted nitrobenzenes was not always predictable. google.com
Liquid-phase chloro-denitration offers an alternative route, often employing a dual-catalyst system. google.comepo.org This process involves treating a nitrobenzotrifluoride derivative with molecular chlorine at high temperatures (e.g., 180°C to 200°C) in the presence of a catalyst combination, such as a Friedel-Crafts type catalyst (e.g., ferric chloride, FeCl₃) and a sulfur compound (e.g., sulfur monochloride, S₂Cl₂). google.comepo.org For example, this method can be used to convert 4-chloro-3,5-dinitrobenzotrifluoride (B147460) into 3,4,5-trichlorobenzotrifluoride by replacing the nitro groups. google.comepo.org By controlling the reaction conditions, such as temperature, it is possible to achieve selective replacement of just one nitro group, which can be a viable, albeit forceful, route to compounds like this compound from a dinitro precursor. epo.org
Regioselective Fluorination Strategies from Related Dinitrobenzotrifluorides
Regioselective fluorination provides a pathway to fluorinated aromatics by replacing other functional groups, most notably nitro groups or other halogens, via nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring, making it susceptible to attack by nucleophiles like the fluoride (B91410) ion.
One approach is fluoro-denitration , where a nitro group is directly displaced by a fluoride. This can be achieved by reacting a dinitro aromatic compound with a fluoride source. google.comgoogle.com For example, reacting 4-chloro-3,5-dinitrobenzotrifluoride with anhydrous potassium fluoride in a solvent like dimethylformamide can lead to the replacement of a nitro group with fluorine. google.com Another method involves using molten alkali metal acid fluorides to perform fluoro-denitration on aromatic compounds containing replaceable nitro groups. google.com
Alternatively, a halogen exchange reaction (halex reaction) can be employed. In one instance, 3,4-dichloro-5-nitrobenzotrifluoride (B1304684) was successfully converted to 3-chloro-4-fluoro-5-nitrobenzotrifluoride (B18084) by heating it with anhydrous potassium fluoride. google.com In this case, the chlorine at the C-4 position is activated for nucleophilic substitution by the flanking nitro and trifluoromethyl groups. These fluorination strategies are crucial for creating complex, fluorine-containing benzotrifluoride derivatives.
Emerging and Specialized Synthetic Techniques
As the demand for complex fluorinated molecules grows, more advanced and sustainable synthetic methods are being developed. These techniques aim to improve efficiency, scalability, and safety profiles compared to traditional methods.
Electrochemical Reduction Pathways for Nitrobenzotrifluoride Derivatives
Electrochemical synthesis is emerging as a robust and environmentally friendly alternative for the transformation of functional groups. The electrochemical reduction of nitroarenes, including nitrobenzotrifluoride derivatives, offers a scalable, agent-free method to produce the corresponding anilines. google.comgoogle.com This process is highly relevant as the resulting 3-amino-5-chlorobenzotrifluoride could potentially be synthesized from this compound.
The reduction is typically performed in a divided electrolysis cell using a cathode material with a high overpotential for the hydrogen evolution reaction. google.com The mechanism of nitro group reduction is complex and proceeds through several intermediates. The nitro group is first reduced to a nitroso derivative, which is then further reduced to a hydroxylamine. google.com These intermediates can potentially condense to form azoxy or azo compounds, which can themselves be reduced. google.com Under strongly acidic conditions, the pathway can be directed to favor the formation of the final aniline (B41778) product, which can be isolated as a stable salt, such as a bisulfate. google.com The ability to scale this process to produce large quantities (over 100 grams per run) demonstrates its potential for industrial applications. google.comgoogle.com
| Feature | Description |
| Methodology | Agent-free electrochemical reduction |
| Apparatus | Divided electrolysis cell with a Nafion membrane |
| Transformation | Reduction of a nitro group to an amino group |
| Key Intermediates | Nitroso, hydroxylamine, azoxy, and azo species |
| Advantages | Scalability, safety, reduced reagent use |
| Product Form | Typically isolated as an anilinium salt (e.g., bisulfate) |
Table 2: Key features of the electrochemical reduction of nitrobenzotrifluoride derivatives. google.comgoogle.com
Copper-Mediated Catalytic Methodologies for Functional Group Introduction
The introduction of functional groups onto aromatic rings is a cornerstone of modern organic synthesis. While direct synthesis of this compound primarily involves nitration of 3-chlorobenzotrifluoride (B146439), copper-mediated catalysis offers powerful, versatile strategies for the functionalization of related benzotrifluoride structures. These methods are crucial for creating a diverse range of derivatives from accessible precursors.
Copper-catalyzed reactions have emerged as a practical tool for forming new carbon-carbon and carbon-heteroatom bonds. These methodologies often operate under mild conditions and exhibit broad functional group tolerance. For instance, copper catalysis can facilitate the introduction of various functionalities, including cyano, amino, and alkoxy groups, onto aromatic rings.
A general approach involves the copper-catalyzed coupling of a functional group source with an aryl precursor. For example, a copper-catalyzed Strecker-type reaction can be employed to synthesize cyanomethylamines from amines, formaldehyde, and trimethylsilyl (B98337) cyanide, showcasing the ability of copper to facilitate multi-component couplings. In some systems, a cooperative catalytic approach using two different copper salts, such as CuCl and Cu(OTf)₂, can enhance reaction efficiency.
Furthermore, copper-catalyzed methods have been developed for the transformation of functional groups on aromatic rings from arylboronic acids in an aqueous medium. This environmentally friendly approach uses simple copper salts to introduce groups like -I, -N₃, -SO₂R, -OH, -NH₂, and -NO₂ from readily available inorganic salts, with air serving as the oxidant. The recyclability of the copper catalyst in water adds to the sustainability of this method. These techniques highlight the potential for using copper-mediated catalysis to modify benzotrifluoride derivatives, enabling the synthesis of complex molecules from simpler, halogenated precursors.
Process Optimization and Scale-Up Investigations in Synthesis
The industrial production of this compound via the nitration of 3-chlorobenzotrifluoride necessitates rigorous process optimization and safety analysis. The highly exothermic nature of nitration presents significant challenges for scale-up, demanding a deep understanding of reaction kinetics, thermodynamics, and heat transfer to prevent catastrophic thermal runaway events.
Design and Analysis of Exothermic Nitration Reactions
The synthesis of nitroaromatic compounds, including this compound, is typically achieved by reacting the aromatic substrate with a mixture of nitric acid and sulfuric acid (mixed acid). This reaction is characterized by a substantial release of heat, which, if not properly managed, can lead to a rapid increase in temperature and pressure.
The design of a safe and efficient nitration process hinges on controlling the reaction rate and the removal of heat. Key factors in the design include:
Reactant Addition Strategy: In industrial settings, nitrations are often performed in semi-batch reactors where the nitrating agent or the organic substrate is added gradually to the reactor. This allows for the reaction rate to be controlled by the dosing rate, preventing the accumulation of unreacted, highly energetic material.
Temperature Control: Maintaining a stable reaction temperature is critical. The cooling capacity of the reactor must exceed the rate of heat generation. Deviations from the optimal temperature range can lead to either a slowdown of the reaction, causing reactant accumulation, or an acceleration that overwhelms the cooling system.
Reaction Medium: The use of mixed acid is common in industrial nitrations. The concentration of sulfuric acid plays a crucial role in promoting the formation of the highly electrophilic nitronium ion (NO₂
Mechanistic Investigations and Reactivity Analysis of 3 Chloro 5 Nitrobenzotrifluoride
Influence of Substituent Effects on Aromatic Reactivity
The reactivity of an aromatic ring is significantly influenced by the nature of the substituents attached to it. These groups can either donate or withdraw electron density from the ring, thereby activating or deactivating it towards substitution reactions. In the case of 3-Chloro-5-nitrobenzotrifluoride (B1630461), the benzene (B151609) ring is substituted with three distinct groups: a chloro group (-Cl), a nitro group (-NO2), and a trifluoromethyl group (-CF3). All three of these are classified as electron-withdrawing groups (EWGs), which deactivate the ring towards electrophilic aromatic substitution by decreasing the electron density of the π-system. youtube.commasterorganicchemistry.com However, this deactivation makes the ring more susceptible to nucleophilic aromatic substitution (SNAr). quora.com
Synergistic Effects of Nitro and Chloro Substituents on Aromatic Ring Activation
The nitro (-NO2) and chloro (-Cl) groups also contribute to the deactivation of the aromatic ring. The nitro group is a very strong deactivating group, exerting both a strong negative inductive effect (-I) and a strong negative resonance effect (-M). youtube.comquora.com This means it withdraws electron density from the ring both through the sigma bond framework and through the delocalized π-system. The chloro group, while also deactivating, is less so than the nitro group. It has a negative inductive effect (-I) due to its electronegativity, but also a weak positive resonance effect (+M) due to the presence of lone pairs of electrons that can be donated to the ring. youtube.com
The presence of multiple electron-withdrawing groups on the aromatic ring has a synergistic effect on its reactivity. libretexts.orglibretexts.org In this compound, the combined electron-withdrawing power of the chloro, nitro, and trifluoromethyl groups makes the aromatic ring highly electron-deficient. This extreme deactivation renders the molecule essentially inert to electrophilic aromatic substitution under normal conditions. However, this same feature makes it highly activated towards nucleophilic aromatic substitution. libretexts.orglibretexts.org The strong electron-withdrawing nature of the substituents stabilizes the negatively charged intermediate (Meisenheimer complex) that is formed during the course of an SNAr reaction, thereby facilitating the reaction. libretexts.orgopenstax.org
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for highly electron-deficient aromatic compounds like this compound. libretexts.org This type of reaction involves the replacement of a leaving group (in this case, the chloride ion) by a nucleophile. The reaction proceeds via a two-step mechanism known as the addition-elimination pathway. libretexts.orgchadsprep.com
Kinetic and Mechanistic Studies with Nucleophiles (e.g., Hydrazine, Hydroxide (B78521) Ion)
The rate of the reaction is highly dependent on the nature of the nucleophile. Stronger nucleophiles, such as the hydroxide ion, generally react faster than weaker nucleophiles. The solvent can also play a significant role, with polar aprotic solvents often accelerating the reaction by solvating the charged intermediate. researchgate.net
Elucidation of Addition-Elimination Pathways
The generally accepted mechanism for the nucleophilic aromatic substitution of this compound is the addition-elimination mechanism. libretexts.orgchadsprep.com This pathway involves two distinct steps:
Addition: The nucleophile attacks the carbon atom bearing the leaving group (the chloro substituent). This results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The aromaticity of the ring is temporarily lost in this step.
Elimination: The leaving group (chloride ion) is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored. This step is typically fast and is not the rate-determining step of the reaction. libretexts.org
The stability of the Meisenheimer complex is a crucial factor in determining the feasibility of the SNAr reaction. The presence of strong electron-withdrawing groups, such as the nitro and trifluoromethyl groups, is essential for stabilizing this intermediate by delocalizing the negative charge. libretexts.orglibretexts.org
Influence of Multiple Electron-Withdrawing Groups on Reaction Rates and Selectivity
The presence of multiple electron-withdrawing groups on the aromatic ring has a profound effect on the rate and selectivity of nucleophilic aromatic substitution reactions. ncrdsip.comlibretexts.org As the number of electron-withdrawing groups increases, the rate of SNAr reactions generally increases. libretexts.orgyoutube.com This is because the additional groups further stabilize the Meisenheimer complex, lowering the activation energy for the rate-determining addition step. ncrdsip.com
The position of the electron-withdrawing groups relative to the leaving group is also critical. For optimal stabilization of the Meisenheimer complex, the electron-withdrawing groups should be located at the ortho and/or para positions to the leaving group. libretexts.orgyoutube.commasterorganicchemistry.com In this compound, the nitro group is meta to the chloro group, while the trifluoromethyl group is also meta. While ortho and para positioning is ideal, the combined inductive effects of these powerful electron-withdrawing groups are still sufficient to significantly activate the ring towards nucleophilic attack.
Electrophilic Aromatic Substitution Reactions
The reactivity of this compound in electrophilic aromatic substitution (EAS) is significantly influenced by the electronic properties of its substituents. The trifluoromethyl (-CF3), nitro (-NO2), and chloro (-Cl) groups are all electron-withdrawing, making the aromatic ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene. libretexts.org These deactivating groups direct incoming electrophiles to the meta-position relative to their own positions. libretexts.org
In the case of this compound, the positions ortho and para to the substituents are deactivated to a greater extent than the meta positions. The trifluoromethyl group is a strong deactivating group, as is the nitro group. The chlorine atom is also deactivating but to a lesser extent. libretexts.org The directing effects of these substituents are additive. The positions available for substitution are C2, C4, and C6.
Position 2: Ortho to the chlorine and meta to the nitro and trifluoromethyl groups.
Position 4: Ortho to both the nitro and trifluoromethyl groups and meta to the chlorine.
Position 6: Ortho to the trifluoromethyl group and meta to the chlorine and nitro groups.
Considering the strong deactivating and meta-directing nature of the -NO2 and -CF3 groups, and the ortho, para-directing (though deactivating) nature of the -Cl group, electrophilic attack is most likely to occur at the position least deactivated. libretexts.orgmnstate.edu The cumulative deactivating effect of these three substituents renders the aromatic ring of this compound highly resistant to typical electrophilic aromatic substitution reactions. mnstate.edu Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation generally require harsh reaction conditions and often result in low yields or no reaction at all. masterorganicchemistry.com
For instance, the introduction of an additional nitro group would necessitate forcing conditions, and the substitution would be directed to the C2 position, which is meta to the existing nitro and trifluoromethyl groups. However, the presence of the chloro group at C3 would also exert a deactivating inductive effect at this position.
Reductive Transformations and their Selectivity
The presence of both a nitro group and a chlorine atom on the benzotrifluoride (B45747) ring allows for selective reductive transformations, which are crucial for the synthesis of various functionalized derivatives.
The nitro group in this compound can be selectively reduced to an amino group, leaving the chloro and trifluoromethyl groups intact. This transformation is a key step in the synthesis of various intermediates for pharmaceuticals and agrochemicals. researchgate.net A variety of reducing agents can be employed for this purpose, with the choice of reagent often determining the selectivity and yield of the desired amine.
Commonly used methods for the chemoselective reduction of nitroarenes include catalytic hydrogenation with catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO2), or Raney Nickel, often under a hydrogen atmosphere. researchgate.net Metal-based reductions using metals like iron, tin, or zinc in acidic media are also effective. researchgate.net
Recent advancements have focused on developing more sustainable and selective methods, such as transfer hydrogenation, which avoids the need for high-pressure hydrogen gas. researchgate.net These methods often utilize a hydrogen donor in the presence of a suitable catalyst.
The general transformation is as follows: This compound → 3-Chloro-5-(trifluoromethyl)aniline
This selective reduction is possible due to the higher reactivity of the nitro group towards reduction compared to the aromatic C-Cl bond and the C-F bonds of the trifluoromethyl group under many standard reduction conditions.
Reductive dehalogenation, specifically the removal of the chlorine atom, from this compound is a less common transformation compared to nitro group reduction. This is because the C-Cl bond is generally more stable than the nitro group under many reductive conditions. However, under specific catalytic systems, particularly those involving certain transition metal catalysts or enzymatic processes, reductive dechlorination can occur. nih.gov
For example, certain microbial nitroreductases have been shown to catalyze not only the reduction of the nitro group but also subsequent reductive dechlorination of the resulting aminohydroquinone intermediate in related chloronitrophenol compounds. nih.govnih.gov In synthetic chemistry, catalytic hydrogenation under more forcing conditions or with specific catalysts might lead to the cleavage of the C-Cl bond. This process is often referred to as hydrodechlorination.
The reaction would proceed as: This compound → 3-Nitrobenzotrifluoride (B1630513)
The selectivity between nitro group reduction and reductive dechlorination is highly dependent on the chosen catalyst, reaction conditions (temperature, pressure, solvent), and the presence of any additives.
Radical Reactions and Associated Mechanistic Studies
The study of radical reactions involving halogenated nitroaromatic compounds is an active area of research. While specific mechanistic studies on this compound are not extensively detailed in the provided context, general principles of radical chemistry can be applied. The presence of the electron-withdrawing nitro and trifluoromethyl groups can influence the stability of potential radical intermediates.
Radical reactions can be initiated through various methods, including the use of radical initiators, photolysis, or transition metal catalysis. For instance, copper-catalyzed radical-relay reactions have emerged as effective methods for C(sp³)–H functionalization, where a radical is generated and then participates in subsequent bond-forming reactions. nih.govrsc.org
In the context of this compound, a potential radical reaction could involve the homolytic cleavage of the C-Cl bond to generate an aryl radical. This radical could then be trapped by a suitable radical scavenger or participate in further reactions. The energetics and feasibility of such a process would depend on the bond dissociation energy of the C-Cl bond, which is influenced by the other substituents on the aromatic ring.
Mechanistic studies often employ computational methods, such as density functional theory (DFT), to investigate the energetics of different radical formation and functionalization pathways. nih.govrsc.org These studies can provide insights into reaction mechanisms, selectivity, and the role of catalysts. rsc.org
Reactivity in Complex Heterocyclic Annulations and Derivative Formation
This compound and its derivatives are valuable precursors for the synthesis of complex heterocyclic compounds. The functional groups present on the ring provide handles for various cyclization and annulation reactions.
For example, the amino derivative, 3-chloro-5-(trifluoromethyl)aniline, obtained from the selective reduction of the nitro group, is a key building block. The amino group can act as a nucleophile in reactions with various electrophiles to form heterocyclic rings. For instance, it can be used in the synthesis of quinolines, benzodiazepines, and other nitrogen-containing heterocycles.
The chlorine atom can also participate in cyclization reactions, often through nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions. For example, the chlorine can be displaced by a nucleophile from another molecule, leading to the formation of a new ring.
The synthesis of complex molecules like azatetralones can involve intermediates derived from substituted pyridines, highlighting the importance of functionalized aromatic compounds in building complex heterocyclic frameworks. google.com Similarly, the preparation of functionalized pyridines, such as 3-chloro-2-cyano-5-trifluoromethyl pyridine, demonstrates the utility of halogenated starting materials in constructing elaborate heterocyclic systems. google.com
The reactivity of this compound and its derivatives in these annulation reactions allows for the construction of a diverse range of heterocyclic structures with potential applications in medicinal chemistry and materials science.
Computational Chemistry and Theoretical Characterization of 3 Chloro 5 Nitrobenzotrifluoride
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of 3-Chloro-5-nitrobenzotrifluoride (B1630461). Density Functional Theory (DFT) is a commonly employed method for this purpose. A study on the closely related p-nitrobenzotrifluoride (PNBTF) using the B3LYP/6-311++G(d,p) level of theory provides a strong comparative basis for understanding the electronic properties of this compound. nih.gov
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov For PNBTF, the HOMO-LUMO gap was calculated, and mapping the electron density onto the molecular electrostatic potential (MEP) surface helps in identifying the reactive sites. nih.gov The MEP surface visually represents the charge distribution and is a guide to the regions susceptible to electrophilic and nucleophilic attack.
For this compound, the presence of the electron-withdrawing nitro (-NO2), trifluoromethyl (-CF3), and chloro (-Cl) groups significantly influences its electronic properties. These groups delocalize the π-electrons of the benzene (B151609) ring, affecting its charge distribution. mdpi.com The nitro group, in particular, creates a positive electrostatic potential on the nitrogen atom, known as a π-hole, making it susceptible to interactions with lone pairs. nih.gov
Table 1: Calculated Electronic Properties of a Representative Nitroaromatic Compound (p-nitrobenzotrifluoride)
| Property | Value | Significance |
| HOMO Energy | -8.15 eV | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. |
| LUMO Energy | -1.53 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. |
| HOMO-LUMO Gap | 6.62 eV | Indicator of chemical reactivity and stability. nih.gov |
| Dipole Moment | 3.67 Debye | Measure of the overall polarity of the molecule. |
Data is illustrative and based on calculations for p-nitrobenzotrifluoride at the B3LYP/6-311++G(d,p) level of theory. nih.gov The values for this compound are expected to be of a similar order of magnitude but influenced by the additional chlorine substituent.
Molecular Modeling and Simulation Approaches for Conformational Analysis and Interactions
Molecular modeling and simulation are powerful tools to investigate the three-dimensional structure and intermolecular interactions of this compound. The conformational preferences of the molecule are largely dictated by the rotational barriers of the nitro and trifluoromethyl groups. Theoretical calculations on substituted nitrobenzenes have shown that the rotational barrier of the nitro group is influenced by the electronic effects of other substituents. nih.gov For this compound, the interplay between the steric and electronic effects of the chloro, nitro, and trifluoromethyl groups will determine the most stable conformation.
Intermolecular interactions are critical in understanding the behavior of the compound in condensed phases. Halogenated nitroaromatic compounds are known to participate in various non-covalent interactions, including halogen bonding and π-π stacking. nih.gov The chlorine atom in this compound can act as a halogen bond donor, interacting with nucleophilic sites on adjacent molecules. mdpi.com Furthermore, the electron-deficient aromatic ring, due to the presence of the nitro and trifluoromethyl groups, can engage in π-π stacking interactions with electron-rich aromatic systems. The nitro group itself can participate in intermolecular hydrogen bonding. researchgate.net
Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in molecular crystals. This method can be applied to this compound to understand its packing in the solid state and the nature of the contacts between neighboring molecules.
Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Design
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that correlates the chemical structure of a series of compounds with their biological activity or other properties. slideshare.netijert.orgresearchgate.net For nitroaromatic compounds, QSAR models have been extensively used to predict their toxicity and design new derivatives with desired properties. mdpi.comtandfonline.comnih.gov
The design of derivatives of this compound can be guided by QSAR studies. By systematically modifying the structure, for instance, by introducing different substituents on the aromatic ring, and calculating a range of molecular descriptors, it is possible to build a model that predicts the activity of new, unsynthesized compounds.
Key molecular descriptors in QSAR studies of nitroaromatics often include: mdpi.com
Hydrophobicity: Typically represented by the logarithm of the octanol-water partition coefficient (logP).
Electronic parameters: Such as the energies of the HOMO and LUMO, and Hammett constants of the substituents. nih.gov
Steric parameters: Like molar refractivity and molecular volume.
Topological indices: Which describe the connectivity of the molecule.
A QSAR model for a specific activity, for example, antimicrobial or herbicidal activity, would be developed using a training set of compounds. nih.gov This model, once validated, could then be used to predict the activity of novel derivatives of this compound, thereby guiding synthetic efforts towards more potent and selective compounds.
Table 2: Common QSAR Descriptors for Nitroaromatic Compounds
| Descriptor Class | Example Descriptors | Relevance to Activity |
| Electronic | EHOMO, ELUMO, Dipole Moment | Relates to reaction mechanisms and intermolecular interactions. mdpi.com |
| Steric | Molecular Weight, Molar Refractivity | Influences binding to target sites. |
| Hydrophobic | logP | Affects transport and distribution in biological systems. mdpi.com |
| Topological | Connectivity Indices | Describes molecular shape and branching. |
Advanced Analysis of Reaction Mechanisms via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways. researchgate.net
Elucidation of Decomposition Pathways in Nitroaromatic Systems
The thermal decomposition of nitroaromatic compounds is a critical area of study, particularly for understanding their stability and potential hazards. DFT calculations can elucidate the competing decomposition pathways. For nitrobenzene (B124822) and its derivatives, two primary unimolecular decomposition routes have been investigated: nih.gov
C-NO2 bond homolysis: This pathway involves the direct cleavage of the carbon-nitrogen bond to yield a phenyl radical and nitrogen dioxide (NO2).
Nitro-nitrite rearrangement: This is a two-step mechanism that proceeds through a nitrite (B80452) intermediate to form a phenoxy radical and nitric oxide (NO).
Studies on substituted nitrobenzenes have shown that the relative energies of these pathways are influenced by the nature and position of the substituents. nih.gov For this compound, the strong electron-withdrawing nature of the -CF3 and -Cl groups is expected to impact the C-NO2 bond dissociation energy. DFT calculations can predict the activation energies for these pathways, thus determining the most likely decomposition mechanism under different conditions.
Application of Fukui Functions for Predicting Reaction Sites and Selectivity
Fukui functions are a concept within DFT that helps to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attack. mdpi.comscm.comschrodinger.comfaccts.de The Fukui function, f(r), measures the change in electron density at a point r when the total number of electrons in the system changes.
There are three main types of Fukui functions:
f+(r): for nucleophilic attack (electron acceptance)
f-(r): for electrophilic attack (electron donation)
f0(r): for radical attack
By calculating the condensed Fukui functions for each atom in this compound, it is possible to predict the regioselectivity of its reactions. For instance, in an electrophilic aromatic substitution, the positions with the highest values of f-(r) would be the most likely sites of attack. Conversely, in a nucleophilic aromatic substitution, the positions with the highest values of f+(r) would be the most susceptible. The dual descriptor, which combines information from both f+(r) and f-(r), can also be used to unambiguously identify nucleophilic and electrophilic regions. researchgate.net
Theoretical Insights into Trifluoromethylation Processes and Radical Intermediates
The trifluoromethyl (-CF3) group is a key functional group in many pharmaceuticals and agrochemicals due to its unique electronic properties and metabolic stability. nih.gov Theoretical studies provide valuable insights into the mechanisms of trifluoromethylation reactions and the nature of the radical intermediates involved. acs.orgnih.gov
The introduction of a trifluoromethyl group onto an aromatic ring can proceed through various mechanisms, including radical pathways. nih.gov Computational studies can model the generation of the trifluoromethyl radical (•CF3) from various sources and its subsequent addition to an aromatic substrate.
For a molecule like this compound, theoretical calculations can be used to understand reactions at the trifluoromethyl group itself, although these are less common than reactions on the aromatic ring. More relevantly, understanding the electronic influence of the existing -CF3 group is crucial for predicting the outcome of further functionalization of the aromatic ring. The strong electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. DFT calculations can quantify this directing effect by examining the stability of the intermediates formed during the reaction. Furthermore, computational studies can investigate the properties of radical intermediates that might be formed during reactions involving this compound, providing a deeper understanding of its reactivity in radical processes.
Role As a Versatile Intermediate in the Synthesis of Functional Molecules
Precursor for Pharmaceutical Intermediates
The strategic placement of reactive sites on the 3-Chloro-5-nitrobenzotrifluoride (B1630461) molecule makes it an ideal starting material for the synthesis of complex pharmaceutical intermediates. These intermediates are crucial for the development of advanced drug candidates.
Synthesis of Trifluoromethylanilines and Analogues
A primary application of this compound is in the preparation of trifluoromethylanilines. The reduction of the nitro group to an amine is a key transformation that opens up a plethora of synthetic possibilities. For instance, the reduction of a related compound, 4-amino-3-chloro-5-nitro-benzotrifluoride, yields precursors for further functionalization. chemicalbook.com The resulting anilines are important components in many pharmaceutical compounds.
The selective reduction of the nitro group in the presence of the chloro and trifluoromethyl groups is a common and efficient process. This transformation provides a direct route to 3-chloro-5-(trifluoromethyl)aniline, a versatile intermediate for further derivatization.
Pathways to Nitrogen-Containing Heterocyclic Scaffolds
Nitrogen-containing heterocyclic compounds are ubiquitous in medicinal chemistry, forming the core structure of many drugs. researchgate.netnih.govnih.gov this compound serves as a valuable starting material for the construction of these complex scaffolds. researchgate.net The presence of the nitro and chloro groups allows for sequential reactions to build various heterocyclic rings.
For example, the nitro group can be reduced to an amine, which can then participate in cyclization reactions. The chlorine atom can be displaced by various nucleophiles to introduce further diversity. This versatility enables the synthesis of a wide array of nitrogen-containing heterocycles, which are integral to the development of new therapeutic agents. bohrium.commdpi.com
Building Blocks for Advanced Drug Candidates
The derivatives of this compound are crucial building blocks for advanced drug candidates. The trifluoromethyl group is known to enhance properties such as metabolic stability and binding affinity, making it a desirable feature in modern pharmaceuticals.
For instance, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and its corresponding amide are precursors for the synthesis of 8-nitro-1,3-benzothiazin-4-ones, a promising class of antitubercular agents. These compounds have shown significant potential in combating tuberculosis, with some candidates entering clinical trials. This highlights the importance of this compound derivatives in the development of new medicines to address critical health challenges.
Intermediate in Agrochemical Synthesis
In addition to its role in pharmaceuticals, this compound is a significant intermediate in the synthesis of agrochemicals, including herbicides and pesticides.
Preparation of Herbicides and Pesticides
The chemical reactivity of this compound makes it a suitable starting material for the production of various herbicides and pesticides. The trifluoromethyl group is often associated with increased biological activity in agrochemicals.
For example, related trifluoromethyl-substituted pyridines are key intermediates for a number of commercial agrochemicals. nih.gov The synthesis of these compounds often involves the transformation of precursors derived from compounds structurally similar to this compound.
Development of Derivatives with Enhanced Biological Performance
Researchers are continually exploring derivatives of this compound to develop agrochemicals with improved efficacy and better environmental profiles. By modifying the functional groups on the aromatic ring, it is possible to fine-tune the biological activity of the resulting compounds.
The synthesis of various analogs allows for the investigation of structure-activity relationships, leading to the identification of candidates with enhanced herbicidal or pesticidal properties. This ongoing research is crucial for the development of new and effective crop protection solutions.
Characterization Techniques and Advanced Analytical Methodologies in Research
Calorimetric and Thermal Analysis for Reaction Monitoring and Safety
The synthesis and handling of nitrated aromatic compounds like 3-Chloro-5-nitrobenzotrifluoride (B1630461) require a thorough understanding of their thermal properties to ensure safe manufacturing processes. Calorimetric and thermal analysis techniques are indispensable tools for researchers and chemical engineers to monitor reaction progress, determine heat generation, and assess the potential for thermal runaway events. These methods provide critical data for designing safe and robust chemical processes on an industrial scale.
Reaction Calorimetry for Heat Flow and Conversion Rates
Reaction calorimetry is a powerful technique used to measure the heat evolved or absorbed during a chemical reaction in real-time. This information is crucial for understanding the reaction kinetics, including the rate of heat release and the total heat of reaction. By monitoring the heat flow, scientists can determine the reaction's conversion rate and identify any deviations from normal operating conditions that could indicate a potential hazard.
Adiabatic Calorimetry for Thermal Stability and Runaway Potential
Adiabatic calorimetry is a critical technique for evaluating the thermal stability of a substance and its potential for a runaway reaction. In an adiabatic calorimeter, the sample is heated under conditions where no heat is exchanged with the surroundings. This simulates a worst-case scenario, such as a cooling failure in a large-scale reactor. By measuring the temperature and pressure rise as a function of time, the onset temperature of decomposition, the adiabatic temperature rise (ΔTad), and the time to maximum rate (TMRad) can be determined.
While specific adiabatic calorimetry data for this compound is not publicly available, a study on its isomer, 4-Chloro-3-nitrobenzotrifluoride, provides valuable insights into the potential thermal hazards associated with this class of compounds. A study by Copelli et al. (2013) investigated the thermal behavior of the final reacting mixture in the synthesis of 4-Chloro-3-nitrobenzotrifluoride using Accelerating Rate Calorimetry (ARC). The results from this study can be considered indicative of the potential hazards of the 3-Chloro-5-nitro isomer due to the similarity in their chemical structures, both containing a nitro group and a trifluoromethyl group on a chlorobenzene (B131634) ring.
The ARC test on the final reaction mixture for the synthesis of 4-Chloro-3-nitrobenzotrifluoride revealed a strong exothermic decomposition starting at approximately 141 °C. This decomposition led to a significant increase in both temperature and pressure, highlighting the potential for a thermal runaway. The key data from this study is summarized in the table below.
Table 1: Adiabatic Calorimetry Data for the Final Reacting Mixture of 4-Chloro-3-nitrobenzotrifluoride Synthesis
| Parameter | Value | Unit |
|---|---|---|
| Starting Temperature of Decomposition | 141 | °C |
| Initial Self-Heating Rate | 0.02 | °C/min |
| Adiabatic Temperature Rise (ΔTad) | 387 | K |
| Final Pressure | 46.87 | bar |
Data sourced from a study on the isomer 4-Chloro-3-nitrobenzotrifluoride
The significant adiabatic temperature rise and the high final pressure recorded in the study of the isomer underscore the critical importance of thermal hazard assessment for compounds like this compound. Such data is essential for defining safe operating limits, designing emergency relief systems, and preventing catastrophic incidents in industrial settings.
Biological and Environmental Research Perspectives of Derivatives
Investigation of Antimicrobial and Antibiofilm Efficacy of Derivatives
Derivatives of 3-chloro-5-nitrobenzotrifluoride (B1630461) have demonstrated notable potential as antimicrobial and antibiofilm agents. Research has been particularly focused on their effectiveness against specific pathogenic bacteria and the underlying mechanisms of their action.
Efficacy against Specific Bacterial Strains (e.g., Vibrio parahaemolyticus)
A notable derivative, 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF), has been identified as a potent antibacterial and antibiofilm agent against Vibrio species, including the significant foodborne pathogen Vibrio parahaemolyticus. nih.gov Studies have shown that ACNBF exhibits a minimum inhibitory concentration (MIC) of 100 µg/mL against planktonic cells of V. parahaemolyticus. nih.gov This compound effectively curtails biofilm formation in a dose-dependent manner and has demonstrated bactericidal activity against this pathogen within 30 minutes of exposure at a concentration of 100 µg/mL. nih.gov The efficacy of ACNBF highlights its potential for controlling seafood contamination by inhibiting both the growth of planktonic cells and the formation of biofilms on surfaces like shrimp and squid. nih.gov
Table 1: Antimicrobial Activity of 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) against Vibrio parahaemolyticus
| Parameter | Value | Reference |
|---|---|---|
| Minimum Inhibitory Concentration (MIC) | 100 µg/mL | nih.gov |
Mechanisms of Inhibition of Bacterial Virulence Factors
The antimicrobial action of derivatives like ACNBF extends to the suppression of key bacterial virulence factors. nih.gov Research has revealed that these trifluoro-anilines significantly reduce motility, protease activity, hemolysis, and indole (B1671886) production in V. parahaemolyticus. nih.gov Proteases, in particular, are crucial for the pathogen's ability to invade host tissues. nih.gov The mechanism of action also involves causing noticeable damage to the bacterial cell membrane. nih.gov By targeting these virulence factors, these compounds not only kill the bacteria but also diminish their pathogenic capabilities, which is a crucial aspect of developing effective antimicrobial therapies. The inhibition of biofilm formation is another critical mechanism, as biofilms protect bacteria from antibiotics and the host immune system. nih.govnih.govnih.gov
In Silico Molecular Docking Studies for Biological Activity
To understand the interaction between these compounds and their bacterial targets at a molecular level, in silico molecular docking studies are employed. researchgate.netnih.govnih.govresearchgate.net These computational techniques predict the binding affinity and orientation of a ligand (the compound) to a protein target. For instance, molecular docking studies can help identify the specific enzymes or proteins in bacteria that are inhibited by the derivative, providing insights into its mechanism of action. researchgate.netresearchgate.net This approach is valuable for optimizing the structure of these compounds to enhance their biological activity and for designing new, more potent antimicrobial agents. nih.govresearchgate.net
Herbicidal and Photosynthetic Activity Studies of Trifluoromethyl Aryl Amides
Trifluoromethyl-containing aryl amides, a class of compounds related to this compound, have been investigated for their herbicidal properties. Their mode of action often involves the disruption of critical plant processes like photosynthesis.
Inhibition of Photosynthetic Electron Transport Chains
Many herbicides act by inhibiting the photosynthetic electron transport chain, a fundamental process for plant growth. redalyc.orgmdpi.comnih.gov Trifluoromethyl aryl amides can interfere with this chain, often by blocking the transfer of electrons between Photosystem II (PSII) and Photosystem I (PSI). mdpi.comnih.gov This disruption leads to a halt in ATP and NADPH production, which are essential for carbon fixation. The blockage of electron flow can also lead to the production of reactive oxygen species (ROS), causing oxidative stress and ultimately leading to cell death in the plant. mdpi.com The specific site of action within the electron transport chain can vary depending on the chemical structure of the compound. redalyc.orgnih.gov
Environmental Fate and Degradation Pathway Research of Fluorinated Compounds
The widespread use of fluorinated compounds, including those with a benzotrifluoride (B45747) structure, necessitates an understanding of their environmental persistence and degradation pathways.
Research into the anaerobic degradation of fluorinated aromatic compounds has shown that they can be recalcitrant under certain conditions. nih.govresearchgate.netresearchwithrutgers.com For example, some fluorobenzoate isomers are not readily degraded under sulfate-reducing, iron-reducing, or methanogenic conditions. nih.govresearchwithrutgers.com However, under denitrifying conditions, the degradation of certain isomers like 2-fluorobenzoate (B1215865) and 4-fluorobenzoate (B1226621) has been observed, with the stoichiometric release of fluoride (B91410). nih.govresearchwithrutgers.com The degradation pathways can be complex and are often initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage and subsequent metabolism. ethz.ch The stability of the carbon-fluorine bond often makes these compounds resistant to microbial degradation. nih.gov Understanding these degradation processes is crucial for assessing the long-term environmental impact of these chemicals and for developing bioremediation strategies. nih.govnih.gov
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| 4-amino-3-chloro-5-nitrobenzotrifluoride | ACNBF |
| 2-iodo-4-trifluoromethylaniline | ITFMA |
| 3-(3,4-dichlorophenyl)-1,1-dimethylurea | DCMU |
| 2-fluorobenzoate | |
| 4-fluorobenzoate | |
| 3-fluorobenzoate | |
| 2-N-ethyl(perfluorooctane sulfonamido)ethanol | |
| 8:2 fluorotelomer alcohol | |
| perfluorooctanoic acid |
Future Directions and Emerging Research Avenues for 3 Chloro 5 Nitrobenzotrifluoride
Development of Novel Catalytic Systems for Greener Synthesis
The synthesis of halogenated nitroaromatic compounds often relies on traditional methods that can be harsh and generate significant waste. A primary focus of future research is the development of advanced catalytic systems that offer higher efficiency and a better environmental profile.
One area of investigation involves the refinement of catalyst systems for the direct substitution of nitro groups. For instance, processes for replacing a nitro group with chlorine can be achieved using molecular chlorine with a catalyst system composed of a metal salt and a sulfur compound. nih.govgoogleapis.com Friedel-Crafts type catalysts, such as ferric chloride and aluminum trichloride, have proven effective, particularly when used with a divalent sulfur compound co-catalyst. nih.govresearchgate.net These reactions, however, often require high temperatures, sometimes exceeding 180-210°C, to proceed efficiently. googleapis.com
A more innovative and greener approach is the use of ionic liquids. Research into the clean nitration of similar compounds, like p-chlorobenzotrifluoride, has demonstrated the potential of using ionic liquids as both the catalyst and the solvent. google.com This methodology can replace corrosive reagents like sulfuric acid with a recyclable, biodegradable ionic liquid catalyst, representing a significant step towards eco-friendly chemical processing. google.com The development of novel ionic liquids specifically tailored for the synthesis of 3-Chloro-5-nitrobenzotrifluoride (B1630461) could lead to milder reaction conditions and simplified product purification.
| Catalyst System | Precursor(s) | Key Advantages | Research Focus |
| Metal Salt & Sulfur Compound | 4-Chloro-3,5-dinitrobenzotrifluoride (B147460) | Effective for nitro group replacement. | Optimizing catalyst ratios and reaction temperatures. nih.govgoogleapis.com |
| Ionic Liquids | p-chlorobenzotrifluoride & Ammonium (B1175870) Nitrate (B79036) | Recyclable, reduced corrosion, environmentally benign. google.com | Designing specific ionic liquids for enhanced yield and selectivity. |
Exploration of Sustainable and Environmentally Benign Synthetic Protocols
Building on the development of greener catalysts, a broader research goal is the creation of fully sustainable synthetic protocols. This involves a holistic assessment of the entire chemical process, from raw materials to final product isolation.
A key strategy is the replacement of hazardous reagents. For example, traditional nitration often uses a mixture of nitric acid and sulfuric acid, which is highly corrosive and produces substantial acidic waste. A cleaner alternative involves using ammonium nitrate as the nitrating agent in conjunction with a recyclable ionic liquid. google.com This approach not only mitigates corrosion and waste but also uses more easily handled raw materials. google.com
Another aspect of sustainable synthesis is process safety and optimization. Studies on the thermal dynamics of related reactions, such as the synthesis of 4-Chloro-3-nitrobenzotrifluoride, provide crucial data for preventing runaway reactions. polimi.it By modeling the kinetics and thermal behavior, researchers can design inherently safer processes that operate under controlled, isoperibolic conditions (constant jacket temperature), minimizing risks associated with cooling system failures. polimi.it Future work will likely focus on applying these safety and optimization models to the specific synthesis routes for this compound.
Discovery of New Reactivity Modes and Chemical Transformations
While this compound is primarily used as an intermediate, research into its chemical reactivity can unveil new derivatives and applications. The functional groups present—a trifluoromethyl group, a nitro group, and a chlorine atom—offer multiple sites for chemical modification.
One established transformation is the replacement of a nitro group with chlorine, which is used to produce polychlorinated benzotrifluorides. googleapis.com A significant area for future exploration is the selective reduction of the nitro group to an amine. This transformation would yield 3-amino-5-chlorobenzotrifluoride, a versatile precursor for a wide range of pharmaceuticals, agrochemicals, and dyes. The synthesis of the related 3-Chloro-5-nitroaniline from 1-chloro-3,5-dinitrobenzene (B1328920) demonstrates the feasibility of such reductions.
The chlorine atom and the trifluoromethyl-activated aromatic ring are also targets for nucleophilic aromatic substitution reactions. Exploring reactions with various nucleophiles (e.g., alkoxides, amines, thiols) could lead to a diverse library of new molecules with potentially valuable properties. The synthesis of this compound itself can start from 4-amino-3-chloro-5-nitro-benzotrifluoride, showcasing the reactivity of the substituted benzene (B151609) ring. chemicalbook.com
| Reaction Type | Reagents/Conditions | Potential Product | Significance |
| Nitro Group Reduction | H₂, Metal Catalyst (e.g., Raney Nickel) | 3-Amino-5-chlorobenzotrifluoride | Precursor for pharmaceuticals, agrochemicals. |
| Nitro Group Displacement | Cl₂, Metal Salt Catalyst | 1,3-Dichloro-5-(trifluoromethyl)benzene | Intermediate for other chlorinated aromatics. nih.govgoogleapis.com |
| Nucleophilic Substitution | Nucleophiles (e.g., NaOMe, R₂NH) | Aryl ethers, substituted anilines | Generation of diverse chemical libraries. |
Advanced Computational Design and Prediction of Derivatives with Tailored Properties
In silico methods are becoming indispensable tools for accelerating chemical research. By using computational models, scientists can predict the properties of hypothetical molecules before committing resources to their synthesis and testing.
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful technique applicable to derivatives of this compound. By building models from datasets of existing nitroaromatic compounds, researchers can predict various endpoints, such as biological activity or toxicity, for newly designed derivatives. nih.govosti.govresearchgate.net For example, ensemble learning QSAR approaches have been successfully used to estimate the in vivo toxicity of over 200 nitroaromatic compounds based on a large set of molecular descriptors. nih.govosti.gov Applying this methodology could rapidly screen potential derivatives of this compound for desired safety profiles.
Density Functional Theory (DFT) calculations offer deeper insights into the electronic structure and reactivity of molecules. nih.gov DFT can be used to calculate molecular properties, predict reaction mechanisms, and understand host-guest interactions. nih.gov For instance, DFT studies on benzimidazole (B57391) derivatives have been used to create QSAR models that correlate electronic descriptors with biological activity. researchgate.net This same approach can be used to design derivatives of this compound with tailored electronic properties, enhancing their performance in applications such as sensors or as intermediates for materials with specific optical or electronic characteristics. The combination of QSAR for screening and DFT for detailed analysis provides a robust computational framework for the intelligent design of next-generation compounds.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-chloro-5-nitrobenzotrifluoride, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nitration and halogenation of benzotrifluoride derivatives. For example, refluxing 3-chloro-4-fluoro-5-nitrobenzoic acid with thionyl chloride (SOCl₂) in dichloromethane (DCM) and catalytic DMF achieves acyl chloride intermediates, which can be further functionalized . Solvent choice (e.g., DCM vs. DMF) and stoichiometric ratios (e.g., excess SOCl₂) critically affect reaction efficiency.
- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity through melting point analysis (e.g., derivatives like 3-chloro-2-fluoro-5-(trifluoromethyl)benzoic acid exhibit distinct MPs of 89–91°C) .
Q. How can researchers safely handle and purify this compound given its reactivity?
- Safety Protocols : Use fume hoods, nitrile gloves, and splash goggles. Avoid contact with oxidizers or strong bases due to potential exothermic reactions .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) is effective. For waste management, segregate halogenated byproducts and consult professional disposal services to prevent environmental contamination .
Advanced Research Questions
Q. What analytical techniques resolve structural ambiguities in nitro- and chloro-substituted benzotrifluorides?
- Techniques :
- 19F NMR : Differentiates trifluoromethyl (-CF₃) environments; chemical shifts vary with substituent positions (e.g., para vs. meta nitro groups induce distinct deshielding effects) .
- X-ray crystallography : Resolves regiochemical conflicts (e.g., distinguishing 3-chloro-5-nitro from 4-chloro-3-nitro isomers) .
Q. How do electronic effects of the trifluoromethyl group influence electrophilic substitution in this compound?
- Mechanistic Insight : The -CF₃ group is strongly electron-withdrawing, meta-directing. Computational studies (DFT) predict preferential nitration at the 5-position due to resonance stabilization of the intermediate carbocation .
- Experimental Validation : Compare reaction outcomes with non-fluorinated analogs (e.g., nitrobenzene derivatives) using kinetic isotope effects or Hammett plots .
Q. How can researchers address contradictions in reported synthetic yields or spectroscopic data?
- Troubleshooting :
- Reproducibility : Ensure consistent reagent purity (e.g., >97% thionyl chloride) and anhydrous conditions to avoid hydrolysis side reactions .
- Cross-lab validation : Collaborate to replicate results using standardized protocols (e.g., reflux temperature ±2°C, controlled humidity).
Q. What are the potential applications of this compound in medicinal chemistry?
- Drug Design : The nitro group serves as a bioisostere for carboxylates, while -CF₃ enhances metabolic stability. Derivatives like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide show promise as kinase inhibitors or agrochemical precursors .
- Synthetic Pathways : Functionalize via Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) to introduce heterocycles or amine groups for SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
